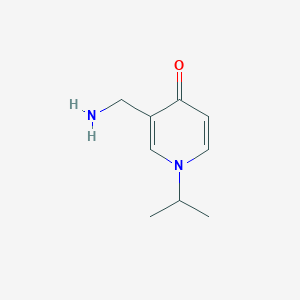![molecular formula C12H6Cl2N2O B11797053 5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B11797053.png)
5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-B]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-B]pyridine is a heterocyclic compound that belongs to the oxazolo[5,4-B]pyridine family. This compound is characterized by the presence of both pyridine and oxazole rings, which are fused together.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-B]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxazolo[5,4-B]pyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-B]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl and pyridine rings can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-B]pyridine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, particularly against methicillin-resistant Staphylococcus aureus.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-B]pyridine involves its interaction with specific molecular targets. In antimicrobial applications, the compound inhibits the growth of bacteria by interfering with essential bacterial enzymes. In anticancer applications, it induces apoptosis (programmed cell death) in cancer cells by targeting specific pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorooxazolo[5,4-b]pyridine
- 5-Chloro-2-(4-morpholinyl)oxazolo[5,4-b]pyridine
- 5-Chloro-2-(4-methylthio)oxazolo[5,4-b]pyridine
Uniqueness
5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-B]pyridine is unique due to its dual chlorine substitution, which enhances its reactivity and potential biological activity. This dual substitution pattern distinguishes it from other similar compounds and contributes to its specific applications in medicinal chemistry .
Properties
Molecular Formula |
C12H6Cl2N2O |
|---|---|
Molecular Weight |
265.09 g/mol |
IUPAC Name |
5-chloro-2-(4-chlorophenyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C12H6Cl2N2O/c13-8-3-1-7(2-4-8)11-15-9-5-6-10(14)16-12(9)17-11/h1-6H |
InChI Key |
QSZYTQBEEQRNNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)N=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


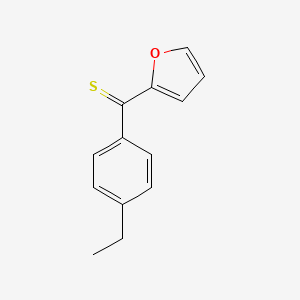
![3-Bromo-6-(2-fluorophenyl)isothiazolo[5,4-b]pyridine](/img/structure/B11796977.png)
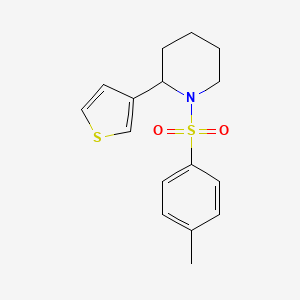
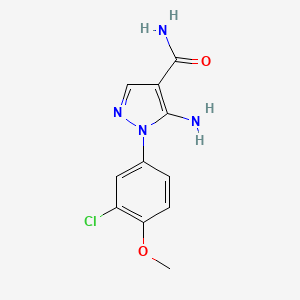




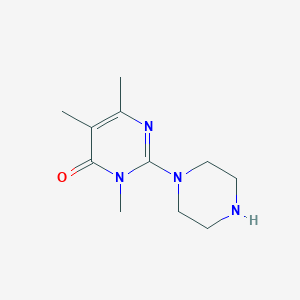
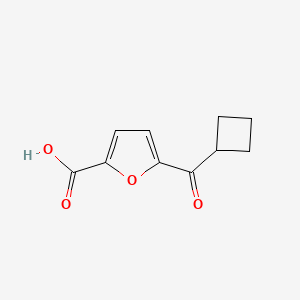

![3-Chloro-7-isopropoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11797045.png)
